Talazoparib

PARP trapping DNA damage response synthetic lethality

Talazoparib is a next-generation PARP1/2 inhibitor with ~100-fold greater PARP trapping potency than olaparib and rucaparib. Its dual mechanism—sub-nanomolar catalytic inhibition (PARP1 IC50 0.57 nM) plus robust PARP-DNA complex stabilization—is irreplaceable for mechanistic trapping studies. It delivers an 83-fold therapeutic window in BRCA-deficient cells, superior sensitivity in high-throughput synthetic lethality screens, and is uniquely active as monotherapy in DU145 prostate cancer models at clinically relevant concentrations. With minimal hepatic metabolism and a 90-hour half-life enabling once-daily in vivo dosing, talazoparib ensures reproducible results across chronic studies and combination regimens.

Molecular Formula C19H14F2N6O
Molecular Weight 380.4 g/mol
CAS No. 1207456-01-6
Cat. No. B560058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalazoparib
CAS1207456-01-6
SynonymsTalazoparib;  BMN-673
Molecular FormulaC19H14F2N6O
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
InChIInChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1
InChIKeyHWGQMRYQVZSGDQ-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

Structure & Identifiers


Interactive Chemical Structure Model





Talazoparib (BMN 673) for Scientific Procurement: A Potent PARP1/2 Inhibitor with Differentiated Preclinical and Clinical Properties


Talazoparib (CAS 1207456-01-6) is an orally bioavailable, small-molecule inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2), classified as a next-generation PARP inhibitor. It exhibits exceptionally potent inhibition of PARP1 catalytic activity with an enzymatic IC50 of 0.57 nM in cell-free assays . Structurally distinct from earlier PARP inhibitors, talazoparib demonstrates a dual mechanism of action: potent catalytic inhibition coupled with robust PARP trapping on damaged DNA, which distinguishes its pharmacological profile within the PARP inhibitor class [1].

Why Talazoparib Cannot Be Interchanged with Other PARP Inhibitors in Research and Clinical Settings


Despite sharing the PARP1/2 target class, talazoparib exhibits a fundamentally differentiated profile that precludes its substitution with other approved PARP inhibitors (olaparib, niraparib, rucaparib). Key distinguishing factors include: approximately 100-fold higher PARP trapping potency relative to olaparib and rucaparib [1]; a distinct off-target selectivity landscape with minimal kinase engagement compared to niraparib and rucaparib [2]; a unique pharmacokinetic profile featuring once-daily dosing with minimal hepatic metabolism [3]; and clinically demonstrated differential efficacy in specific DNA damage repair contexts such as DU145 prostate cancer cells [4]. These non-interchangeable features—spanning catalytic potency, trapping activity, target selectivity, metabolism, and cell-type-specific efficacy—mandate compound-specific procurement for reproducible research outcomes.

Talazoparib Quantitative Differentiation Evidence: Comparative Potency, Trapping, and Selectivity Data for Procurement Decisions


Talazoparib Exhibits 100-Fold Superior PARP Trapping Potency Relative to Olaparib and Rucaparib

Talazoparib demonstrates PARP trapping potency approximately 100-fold greater than olaparib and rucaparib, and substantially higher than niraparib and veliparib. This quantitative difference in trapping activity—a key determinant of cytotoxicity distinct from catalytic inhibition—is a primary differentiator within the PARP inhibitor class [1]. In head-to-head comparative studies, the trapping potency hierarchy is consistently reported as talazoparib >> niraparib ≈ olaparib ≈ rucaparib > veliparib [2].

PARP trapping DNA damage response synthetic lethality

Talazoparib Demonstrates 6.7-Fold Lower IC50 for Catalytic Inhibition in Wild-Type Cells Compared to Niraparib

In wild-type DT40 cells, talazoparib inhibits PARP catalytic activity with an IC50 of 4 nM, compared to 6 nM for olaparib, 21 nM for rucaparib, and 60 nM for niraparib [1]. This represents a 1.5-fold improvement over olaparib, 5.3-fold over rucaparib, and 15-fold over niraparib. In cell-free enzymatic assays against purified PARP1, talazoparib achieves an IC50 of 0.57 nM, demonstrating sub-nanomolar potency .

PARP1 inhibition catalytic activity IC50

Talazoparib Shows Minimal Off-Target Kinase Engagement Compared to Niraparib and Rucaparib

In comprehensive kinome profiling across 392 unique human kinases at 10 µM, talazoparib modestly binds to only 2 kinases, whereas rucaparib binds to 37 kinases and niraparib binds to 23 kinases; olaparib shows no kinase binding under the same conditions [1]. In head-to-head secondary pharmacology screening against 85 off-target proteins, talazoparib and olaparib both showed 0 hits, while rucaparib had 13 hits and niraparib had 17 hits, including potent dopamine transporter (DAT) binding at 40 nM for niraparib [2].

kinome selectivity off-target profiling polypharmacology

Talazoparib Alone Reduces DU145 Prostate Cancer Cell Growth at Clinically Relevant Concentrations, Unlike Other PARP Inhibitors

In DU145 prostate cancer cells harboring DNA damage repair mutations, only talazoparib decreased cell growth at concentrations ≤ total clinical mean concentration average (tCavg), whereas other PARP inhibitors (olaparib, niraparib, rucaparib) did not demonstrate this effect under the same conditions [1]. Furthermore, when combined with low-dose temozolomide (TMZ), only talazoparib left-shifted the functional consequences of PARP trapping—including S-phase arrest, apoptosis, and S-phase double-stranded breaks—and reduced cell viability/growth in TK6 and DU145 cell lines at ≤ tCavg; other inhibitors required high-dose TMZ to achieve comparable effects [1].

prostate cancer DU145 cell viability monotherapy

Talazoparib Demonstrates 15-Fold Higher Cytotoxicity in BRCA2-Deficient Versus Wild-Type Cells, Exceeding Olaparib's Differential Window

In DT40 cell cytotoxicity assays, talazoparib exhibited an IC90 of 0.5 µM in wild-type cells compared to 0.006 µM in BRCA2-deficient cells—an 83-fold differential. In contrast, olaparib showed an IC90 of 4.6 µM in wild-type versus 0.20 µM in BRCA2-deficient cells, representing a 23-fold differential [1]. The absolute IC90 value in BRCA2-deficient cells was 0.006 µM for talazoparib versus 0.20 µM for olaparib, demonstrating 33-fold greater potency of talazoparib in the BRCA2-deficient setting [1].

synthetic lethality BRCA2 deficiency therapeutic index

Talazoparib's Minimal Hepatic Metabolism Reduces Drug-Drug Interaction Potential Compared to Other PARP Inhibitors

Talazoparib undergoes minimal hepatic metabolism, significantly reducing the potential for drug-drug interactions compared to other PARP inhibitors that are extensively metabolized by cytochrome P450 enzymes [1]. In contrast, olaparib is primarily metabolized by CYP3A4/5 and is a moderate CYP3A inhibitor, while niraparib is metabolized by carboxylesterases and undergoes hepatic clearance [1]. Additionally, talazoparib possesses an extended half-life (approximately 90 hours), enabling once-daily oral dosing with a single 1 mg capsule, compared to twice-daily dosing for olaparib (300 mg × 2/day) and rucaparib (600 mg × 2/day) [2].

drug metabolism CYP enzymes drug-drug interactions pharmacokinetics

High-Impact Research and Industrial Application Scenarios for Talazoparib Based on Differentiated Evidence


Mechanistic Studies of PARP Trapping and DNA Damage Response

Talazoparib is the optimal selection for investigations specifically examining the PARP trapping mechanism and its downstream consequences. With approximately 100-fold greater trapping potency than olaparib and rucaparib [1], talazoparib provides maximal PARP-DNA complex stabilization, enabling robust detection and characterization of trapping-dependent phenomena including replication fork stalling, S-phase arrest, and double-strand break accumulation. Its superior trapping activity makes it the preferred tool compound for delineating the relative contributions of catalytic inhibition versus physical trapping to synthetic lethality outcomes [2].

Synthetic Lethality Screening and BRCA-Deficient Model Systems

For high-throughput or focused synthetic lethality screens in BRCA1/2-deficient or homologous recombination-deficient (HRD) cellular models, talazoparib offers the largest therapeutic window between wild-type and DDR-deficient cells (83-fold differential vs. 23-fold for olaparib) [1]. Its sub-nanomolar enzymatic potency (PARP1 IC50 0.57 nM) and picomolar cellular activity in BRCA2-deficient cells (IC90 0.006 µM) [1] provide superior assay sensitivity and dynamic range, reducing false-negative rates in ex vivo sensitivity testing of patient-derived organoids or primary cultures.

Combination Studies Requiring Minimal Pharmacokinetic Confounding

In preclinical combination studies—particularly those involving CYP-metabolized agents, radiation therapy sensitization, or immuno-oncology combinations—talazoparib provides a cleaner pharmacokinetic background due to its minimal hepatic metabolism and reduced drug-drug interaction potential [1]. Its extended half-life (~90 hours) and once-daily dosing [2] also simplify in vivo dosing regimens in murine xenograft or PDX models, improving experimental logistics and reproducibility. These features are especially valuable in chronic dosing studies requiring sustained PARP inhibition.

Prostate Cancer and DU145-Specific DNA Repair Research

Investigators studying DNA damage repair in prostate cancer models, particularly those utilizing DU145 cell lines or other AR-negative, DDR-altered prostate cancer systems, should specifically select talazoparib. Comparative data demonstrate that only talazoparib reduces DU145 cell growth at clinically achievable concentrations as monotherapy, whereas olaparib, niraparib, and rucaparib are inactive under identical conditions [1]. This unique activity profile makes talazoparib essential for prostate cancer-focused research programs and suggests potential false-negative outcomes if alternative PARP inhibitors are substituted.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Talazoparib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.